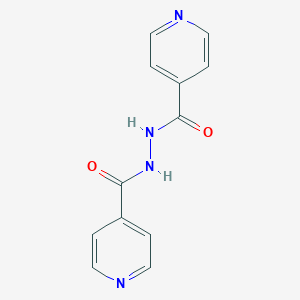

1,2-Diisonicotinoylhydrazine

Übersicht

Beschreibung

Synthesis Analysis

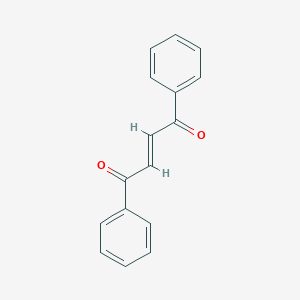

The synthesis of amidinohydrazone compounds, which are crucial synthetic intermediates for natural products and drug molecules, has been improved by using ultrasound, p-dodecylbenzenesulfonic acid (DBSA), and water as a solvent. This method has been applied to synthesize different 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides. The optimal conditions for the condensation of 1,5-diphenyl-1,4-pentadien-3-one with aminoguanidine hydrochloride were found to be mild, with a reaction temperature of 25-27°C and an irradiation frequency of 25 kHz, resulting in a high yield of 94% within 2 hours. This process is environmentally friendly and offers advantages over traditional methods, such as shorter reaction times and higher yields .

Molecular Structure Analysis

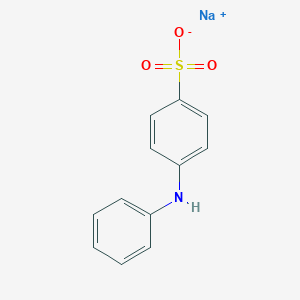

The molecular structure of 1,2-bis(sulfonyl)-1-alkylhydrazines, which are related to 1,2-diisonicotinoylhydrazine, has been studied in the context of their decomposition in neutral aqueous solutions. These compounds decompose with first-order kinetics, producing sulfinate, nitrogen, and alcohol as a result of the alkylation of water. The structure of the sulfonyl moiety on N-1 and N-2 plays a significant role in the stability and half-life of these compounds. The predictable kinetics of decomposition based on structural factors make these compounds interesting for applications in regional chemotherapy and as potential prodrugs for targeted alkylating agents .

Chemical Reactions Analysis

The decomposition mechanism of 1,2-bis(sulfonyl)-1-alkylhydrazines involves first-order kinetics in neutral aqueous solutions. The sulfonyl moiety's leaving-group ability and substitutions at N-1 and N-2 significantly affect the stability and half-life of these compounds. Linear Hammett relationships have been observed for substitutions at both positions, indicating a predictable pattern of decomposition. This predictability is advantageous for designing compounds with tunable short half-lives for specific medical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-diisonicotinoylhydrazine and related compounds are influenced by their molecular structure. The stability in aqueous solutions, as seen with 1,2-bis(sulfonyl)-1-alkylhydrazines, is affected by the electronic properties of the substituents. The Hammett relationship suggests that electron-withdrawing or electron-donating groups can modulate the reactivity and stability of these compounds. This tunability is essential for their potential use in chemotherapy, where precise control over the compound's reactivity is necessary .

Wissenschaftliche Forschungsanwendungen

Carcinogenesis Studies

1,2-Diisonicotinoylhydrazine and its derivatives have been employed in carcinogenesis research. For instance, 1,2-dimethylhydrazine is known for its ability to produce colon tumors in rodents (Southern & Schiller, 1981). Additionally, studies have shown the induction of adenocarcinomas of the colon in mice through weekly injections of 1,2-dimethylhydrazine (Thurnherr et al., 1973). These findings are significant in understanding the development and progression of cancer.

Immunologic Surveillance

Research has explored the role of 1,2-dimethylhydrazine dihydrochloride in immunologic surveillance, particularly in the suppression of tumor growth. Studies indicate that a normally functioning immune system can suppress the growth of nascent tumors, which can be accelerated in the presence of immunosuppressants like antithymocyte globulin (Bansal et al., 1978).

Biochemical and Molecular Aspects

The biochemical and molecular mechanisms of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis have been extensively reviewed. DMH, as a strong DNA alkylating agent, leads to the initiation of colon carcinogenesis by producing reactive oxygen species (ROS) and alkylating DNA. This understanding is crucial for evaluating natural or pharmacological compounds in DMH-induced animal colon carcinogenesis models (Venkatachalam et al., 2020).

Complexation with Metal Ions

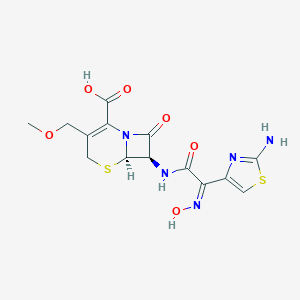

N,N'-Diisonicotinoylhydrazine (DINH) has been studied for its complexation with metal ions like copper and calcium. This is particularly relevant as DINH is a product of the oxidative degradation of isonicotinic hydrazide, which has high antitubercular activity (Krymova et al., 1982).

Insecticidal Activity

The use of N-tert-butyl-N,N'-diacylhydrazines, which include compounds like 1,2,3-thiadiazoles, demonstrates significant insecticidal activities against pests such as Plutella xylostella L. and Culex pipiens pallens. This highlights the potential of these compounds in the development of new pesticides (Wang et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(9-1-5-13-6-2-9)15-16-12(18)10-3-7-14-8-4-10/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDADCMZPLLONGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195809 | |

| Record name | 1,2-Diisonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diisonicotinoylhydrazine | |

CAS RN |

4329-75-3 | |

| Record name | 1,2-Diisonicotinoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diisonicotinoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diisonicotinoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diisonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIISONICOTINOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WVB3ZF84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

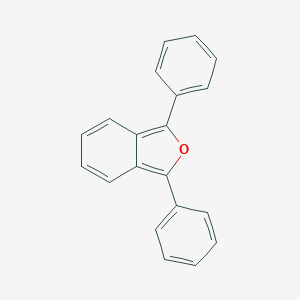

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)